N-(2-Methoxyphenyl)maleamicacid

説明

N-(2-Methoxyphenyl)maleamic acid (IUPAC name: (Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid) is a maleamic acid derivative with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol . It features a methoxy (-OCH₃) substituent at the ortho position of the phenyl ring (Figure 1). The compound exhibits a melting point of 143–145°C and is synthesized via the reaction of maleic anhydride with 2-methoxyaniline in toluene, followed by purification . Its structure includes a conjugated maleamic acid moiety (C=O and C=C bonds) and intramolecular hydrogen bonding, which stabilizes its conformation.

特性

分子式 |

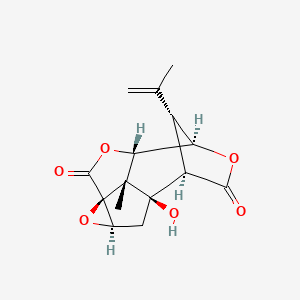

C15H16O6 |

|---|---|

分子量 |

292.28 g/mol |

IUPAC名 |

(1R,3R,5S,8S,9R,12R,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |

InChI |

InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7+,8+,9-,10-,13-,14-,15+/m1/s1 |

InChIキー |

PIMZUZSSNYHVCU-KBLUICEQSA-N |

異性体SMILES |

CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@@]4([C@]([C@@H]1C(=O)O2)(C[C@@H]5[C@]4(O5)C(=O)O3)O)C |

正規SMILES |

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |

ピクトグラム |

Acute Toxic |

同義語 |

picrotoxinin picrotoxinine |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

Maleamic acid derivatives share a common backbone but differ in substituent type and position on the phenyl ring. Key structural parameters are compared below:

Table 1: Structural Parameters of Maleamic Acid Derivatives

*Dihedral angle between the phenyl ring and maleamic acid plane.

Key Observations :

- The C2–C3 bond (maleic acid moiety) consistently shows double-bond character (~1.33 Å), confirming conjugation .

- Ortho substituents (e.g., -OCH₃, -CH₃, -Cl) induce steric effects, increasing dihedral angles (e.g., 12.7° in N-(2-methylphenyl)) compared to para-substituted analogs (e.g., 3.43° in N-(4-methoxyphenyl)) .

- Anti-parallel conformations of N–H and C=O bonds are common, stabilized by intramolecular hydrogen bonds (e.g., O–H⋯O in N-(2-methoxyphenyl)) .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns dictate molecular assembly in the solid state:

Table 2: Hydrogen Bonding Patterns

Key Observations :

- Ortho substituents promote intramolecular H-bonds (e.g., N–H⋯Cl in N-(2-chloro-4-nitrophenyl)), reducing steric clashes .

- Carboxylic acid groups act as H-bond donors/acceptors, forming infinite chains (e.g., N–H⋯O in N-(2-methylphenyl)) .

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance H-bond strength, leading to denser networks .

Physicochemical Properties

Substituents significantly influence melting points and solubility:

Table 3: Thermal and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。